(6-((Tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-yl)boronic acid
Overview
Description
(6-((Tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-yl)boronic acid is a useful research compound. Its molecular formula is C10H14BNO4 and its molecular weight is 223.04 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization of Polyesters
Research by Abdelaal and Abbas (1996) explored the synthesis of diesters based on 3,4-dihydro-2H-pyran-2-yl-methanol with oxalic and phthalic acid. These polymers, suitable for controlled drug delivery through in vivo biodegradation, were characterized and their thermal behavior was investigated (Abdelaal & Abbas, 1996).
Suzuki-Miyaura Cross-Coupling Reactions
Bower et al. (1998) described the Suzuki−Miyaura cross-coupling reactions to synthesize 2-aryl and -heteroaryl dihydropyran O-carbamates, utilizing boronic acid derivatives in the process (Bower, Guillaneux, Nguyen, Wong, & Snieckus, 1998).
Antimicrobial and Antiphagic Activities
Research conducted by Kharchenko et al. (1990) investigated the synthesis and antimicrobial and antiphagic activity of pyrylium salts and their condensed analogs, including compounds related to dihydropyran (Kharchenko, Kozhevnikova, & Kulikova, 1990).
Synthesis of 3-(hetero)aryl Tetrahydropyrazolo[3,4-c]pyridines
Kemmitt et al. (2014) developed a synthetic route to 3-(heteroaryl) tetrahydropyrazolo[3,4-c]pyridines using the Suzuki-Miyaura cross-coupling methodology. This method allows for diverse substituents at the C3 position of the tetrahydropyrazolo[3,4-c]pyridine skeleton (Kemmitt, Blades, Box, Dickinson, Lamont, Madden, McCoull, & Williams, 2014).
Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines
Razmienė et al. (2021) prepared a library of 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines, demonstrating their potential antiproliferative activity against various cancer cell lines. This research highlights the complex action of these compounds that combine antiproliferative effects with the induction of cell death (Razmienė, Řezníčková, Dambrauskienė, Ostruszka, Kubala, Žukauskaitė, Kryštof, Šačkus, & Arbačiauskienė, 2021).
Suzuki–Miyaura Borylation Reaction in Pharmaceutical Industry
Sanghavi et al. (2022) discussed the role of boronic acid and esters in the pharmaceutical industry, specifically in the palladium-catalyzed Suzuki–Miyaura borylation reactions. This method is efficient for preparing various active agents, highlighting the versatility of boronic acid derivatives in drug synthesis (Sanghavi, Sriram, Kumari, & Kapadiya, 2022).
Synthesis of Ligands for Biological Sensing and Spin-State Transitions
Halcrow (2005) reviewed the synthesis of derivatives of 2,6-di(pyrazol-1-yl)pyridine and their complex chemistry, including applications in biological sensing and iron complexes showing unusual thermal and photochemical spin-state transitions (Halcrow, 2005).
Properties
IUPAC Name |
[6-(oxan-4-yloxy)pyridin-3-yl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BNO4/c13-11(14)8-1-2-10(12-7-8)16-9-3-5-15-6-4-9/h1-2,7,9,13-14H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNVDCDBRMLRMGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)OC2CCOCC2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10732143 | |
Record name | {6-[(Oxan-4-yl)oxy]pyridin-3-yl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10732143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1028745-48-3 | |
Record name | {6-[(Oxan-4-yl)oxy]pyridin-3-yl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10732143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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